molecular formula C19H26ClNO B1683099 Tesmilifene hydrochloride CAS No. 92981-78-7

Tesmilifene hydrochloride

Cat. No.: B1683099
CAS No.: 92981-78-7
M. Wt: 319.9 g/mol
InChI Key: TXLHNFOLHRXMAU-UHFFFAOYSA-N
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Description

Tesmilifene hydrochloride, also known as N,N-diethyl-2-(4-phenylmethyl)ethanamine hydrochloride, is a small-molecule antineoplastic drug and chemopotentiator. It was developed by YM BioSciences for the treatment of breast cancer. This compound is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor. As such, it is not a selective estrogen receptor modulator .

Future Directions

Tesmilifene hydrochloride was under development by YM BioSciences for the treatment of breast cancer in the 2000s but was never marketed . The future directions of this compound are not clear from the available data.

Biochemical Analysis

Biochemical Properties

Tesmilifene hydrochloride is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER) . It is also structurally related to diphenylmethane antihistamines like diphenhydramine and hydroxyzine . This compound binds to and displaces histamine from antiestrogen binding sites (AEBS) that are present in cell microsomes . These AEBS represent the substrate binding site of certain microsomal cytochrome P450 enzymes including CYP3A4, CYP2D6, and CYP1A1 .

Cellular Effects

This compound has been found to correlate with the cytotoxic effects of tesmilifene in breast cancer cells in vitro . Despite its lack of affinity for the ER, it antagonizes the uterotrophic effects of exogenous estrogen in vivo . It also potentiates the cytotoxicity of a variety of chemotherapy .

Molecular Mechanism

This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis .

Temporal Effects in Laboratory Settings

Short-term treatment with this compound reduced the resistance and increased the permeability for albumin . Long-term this compound treatment dose-dependently reduced the viability of brain endothelial cells .

Dosage Effects in Animal Models

In animal models, this compound significantly increased fluorescein extravasation in the glioma . It also affected the barrier integrity in brain endothelial cells co-cultured with RG2 glioblastoma cells .

Metabolic Pathways

This compound inhibits the activity of P-glycoprotein and multidrug resistance-associated protein-1 efflux pumps and down-regulates the mRNA expression of tight junction proteins, efflux pumps, solute carriers, and metabolic enzymes important for BBB functions .

Transport and Distribution

This compound is believed to be transported and distributed within cells and tissues via its interaction with the p-gp pump .

Subcellular Localization

Given its interactions with the p-gp pump and AEBS present in cell microsomes , it can be inferred that it may localize to these subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tesmilifene hydrochloride is synthesized through a series of chemical reactions involving the formation of the diphenylmethane moiety. The synthesis typically involves the reaction of benzyl chloride with phenol to form benzyl phenyl ether. This intermediate is then reacted with diethylamine to form the final product, N,N-diethyl-2-(4-phenylmethyl)ethanamine. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Tesmilifene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Tesmilifene hydrochloride is structurally related to several compounds, including:

Uniqueness

Unlike tamoxifen, this compound lacks the stilbene bridge and third phenyl ring, making it a non-selective estrogen receptor modulator. It is also much weaker than diphenhydramine and hydroxyzine in assays of anti-H1 receptor activity, and hence, does not act as an antihistamine .

Properties

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLHNFOLHRXMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98774-23-3 (Parent)
Record name Tesmilifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70918805
Record name 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92981-78-7
Record name Tesmilifene hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESMILIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4B477260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5 ml of chloroform dissolving 50 mg (0.19 mmol) of dinitrophenylaminobutyric acid (mfd. by Sigma Chemical Co.), 40.8 μl (0.38 mmol) of N-methylmorpholine (mfd. by Wako Pure Chemical Industries, Ltd.) and 36.1 μl (0.29 mmol) of isobutyl chloroformate (mfd. by Wako Pure chemical Industries, Ltd.) were added and reacted at 0° C. for 30 minutes with stirring. To this, 120 mg (0.13 mmol) of the Nα --BOC--L-lysine.DPPE condensate obtained in above i) was was added and reacted at room temperature overnight with stirring. After the reaction, the solvent was removed by distillation, followed by purification using a silica gel column (eluent: a mixed solvent of chloroform and methanol) to give 82 mg of Nα --BOC--Nε -dinitrophenyl-L-lysine.DPPE condensate (yield 54%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
dinitrophenylaminobutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 μL
Type
reactant
Reaction Step One
Quantity
36.1 μL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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